molecular formula C6H4Br2O B041371 2,4-Dibromophenol CAS No. 615-58-7

2,4-Dibromophenol

Cat. No. B041371
CAS RN: 615-58-7
M. Wt: 251.9 g/mol
InChI Key: FAXWFCTVSHEODL-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

Employing 3-bromo-2-cyanopyridine (5.88 g) in place of 2-cyanopyridine in the production of Compound 75 in Example 9, substantially the same reaction as in Example 9 was conducted to give (Z)-2-(5-bromo-2-hydroxybenzoyl)-3-bromopyridine O-t-butyloxime (3.74 g) (Compound 81) from 2,4-dibromophenol (8.01 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]C1C(C#N)=NC=CC=1.C(O/N=C(\C1C=CC=CN=1)/[C:17]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:18]=1[OH:24])(C)(C)C.[C:31]([O:35]/[N:36]=[C:37](\[C:46]1[C:51]([Br:52])=[CH:50][CH:49]=[CH:48][N:47]=1)/[C:38]1[CH:43]=[C:42]([Br:44])[CH:41]=[CH:40][C:39]=1[OH:45])([CH3:34])([CH3:33])[CH3:32]>>[C:31]([O:35]/[N:36]=[C:37](\[C:46]1[C:51]([Br:52])=[CH:50][CH:49]=[CH:48][N:47]=1)/[C:38]1[CH:43]=[C:42]([Br:44])[CH:41]=[CH:40][C:39]=1[OH:45])([CH3:34])([CH3:32])[CH3:33].[Br:1][C:17]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:18]=1[OH:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1Br
Step Two
Name
Quantity
5.88 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O\N=C(\C1=C(C=CC(=C1)Br)O)/C1=NC=CC=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.